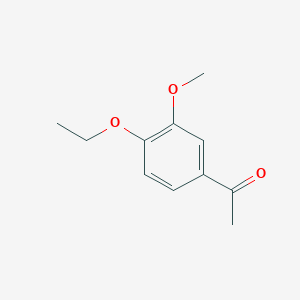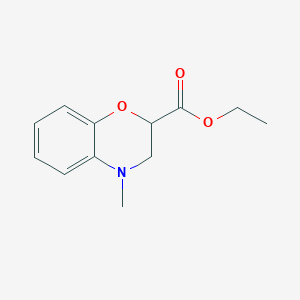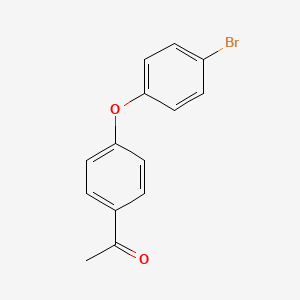
2-amino-1-(1H-indol-3-yl)éthanone
Vue d'ensemble
Description
2-amino-1-(1H-indol-3-yl)ethanone: is a chemical compound with the molecular formula C10H10N2O. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Applications De Recherche Scientifique
Chemistry: 2-amino-1-(1H-indol-3-yl)ethanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its role in enzyme inhibition and receptor binding. It is used in the development of biochemical assays to study enzyme kinetics and receptor-ligand interactions .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, 2-amino-1-(1H-indol-3-yl)ethanone is used in the production of dyes, pigments, and other specialty chemicals. Its indole structure makes it valuable in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-amino-1-(1h-indol-3-yl)ethanone, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with various receptors, leading to a range of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. This interaction can influence the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can bind to certain receptors, such as the serotonin receptor, modulating its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-amino-1-(1H-indol-3-yl)ethanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-amino-1-(1H-indol-3-yl)ethanone can enhance the expression of genes involved in neuroprotection and synaptic plasticity. In cancer cells, it may induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-amino-1-(1H-indol-3-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which can have therapeutic implications for mood disorders. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-1-(1H-indol-3-yl)ethanone is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to 2-amino-1-(1H-indol-3-yl)ethanone in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-1-(1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Amino-1-(1H-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have distinct biological activities and contribute to the overall effects of 2-amino-1-(1H-indol-3-yl)ethanone on cellular function. Additionally, the compound can affect metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-amino-1-(1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cells, 2-amino-1-(1H-indol-3-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-amino-1-(1H-indol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1H-indol-3-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of indole-3-carboxaldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of 2-amino-1-(1H-indol-3-yl)ethanone typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-amino-1-(1H-indol-3-yl)ethanone oxo derivatives.
Reduction: Formation of 2-amino-1-(1H-indol-3-yl)ethanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparaison Avec Des Composés Similaires
- 2-amino-1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone hydrochloride
- 1-(1-allyl-1H-indol-3-yl)-2-amino-2-methyl-1-propanone hydrochloride
- 2-amino-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
- 1-(1H-indol-3-yl)-2-(4-(2-quinolinyl)-1-piperazinyl)ethanone dihydrochloride
- 2-dimethylamino-1-(1H-indol-3-yl)-ethanone
Uniqueness: 2-amino-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its amino and carbonyl functional groups enable diverse chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYOPWLNUISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452071 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87084-40-0 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-amino-1-(1H-indol-3-yl)ethanone within the structure of thalassospiramide G?
A1: The research paper primarily focuses on the isolation and structural characterization of thalassospiramide G from the marine bacterium Thalassospira sp. [] While it highlights the presence of 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) as a unique structural feature within the peptide, it doesn't delve into the specific functional role or significance of AIEN. Further research is needed to understand how this particular component contributes to the overall biological activity or properties of thalassospiramide G.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)












![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
